molecular formula C16H11IN2O3 B5913735 4-hydroxy-N-(3-iodophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(3-iodophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913735
M. Wt: 406.17 g/mol
InChI Key: BAPXMURJDBJGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(3-iodophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as IQ-1S and belongs to the class of quinolinecarboxamides. IQ-1S is a potent inhibitor of Wnt/β-catenin signaling, which makes it a valuable tool for studying the role of this signaling pathway in various biological processes.

Mechanism of Action

IQ-1S acts as a potent inhibitor of Wnt/β-catenin signaling by binding to the protein Dishevelled (Dvl) and preventing its interaction with the Wnt receptor complex. This prevents the activation of downstream signaling pathways, leading to a decrease in the expression of Wnt target genes.
Biochemical and Physiological Effects
IQ-1S has been shown to have significant effects on various biological processes. In vitro studies have demonstrated that IQ-1S inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and osteoblasts.

Advantages and Limitations for Lab Experiments

One of the major advantages of IQ-1S is its high potency and specificity for Wnt/β-catenin signaling inhibition. This makes it a valuable tool for studying the role of this signaling pathway in various biological processes. However, one limitation of IQ-1S is its relatively short half-life, which requires frequent dosing in in vivo studies.

Future Directions

There are several future directions for research involving IQ-1S. One potential area of research is the development of more potent and selective inhibitors of Wnt/β-catenin signaling. This could lead to the development of more effective treatments for diseases such as cancer, which are associated with dysregulated Wnt/β-catenin signaling. Another potential area of research is the use of IQ-1S in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the precise mechanisms by which IQ-1S affects various biological processes.

Synthesis Methods

The synthesis of IQ-1S involves the reaction of 3-iodoaniline with 2-chloro-4-hydroxyquinoline in the presence of a base, followed by the addition of 2,2,2-trifluoroacetic anhydride and N,N-dimethylformamide. The resulting product is then purified by column chromatography to obtain pure IQ-1S.

Scientific Research Applications

IQ-1S has been extensively used in scientific research to study the role of Wnt/β-catenin signaling in various biological processes. This signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell differentiation. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer.

properties

IUPAC Name

4-hydroxy-N-(3-iodophenyl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPXMURJDBJGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(3-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

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